REACTION_SMILES
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[C:14]1(=[O:24])[CH2:15][CH2:16][CH2:17][c:18]2[cH:19][cH:20][cH:21][cH:22][c:23]21.[CH2:1]([CH:2]1[C:3](=[O:4])[c:5]2[cH:6][cH:7][s:8][c:9]2[CH2:10][CH2:11]1)[CH2:12][CH3:13].[CH2:25]([I:26])[CH3:27]>>[CH3:1][CH2:15][CH:16]1[C:14](=[O:24])[c:23]2[c:18]([cH:19][cH:20][cH:21][cH:22]2)[CH2:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCc2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC1CCc2sccc2C1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCI
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Name
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Type
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product
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Smiles
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CCC1Cc2ccccc2C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |